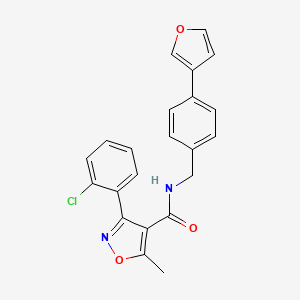![molecular formula C15H24N4O3S B2497367 N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide CAS No. 899993-99-8](/img/structure/B2497367.png)
N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide involves complex chemical reactions, including the palladium-catalyzed Suzuki reaction. This process has been used to create intermediates for targeted molecular structures, demonstrating a high yield and efficiency under optimized conditions such as specific temperatures, solvent ratios, and the presence of a base like Na2CO3 (Zhang et al., 2022).
Molecular Structure Analysis
The molecular structure of compounds within this family often includes intricate hydrogen bonding patterns and the formation of three-dimensional networks. For instance, the crystal structure of related molecules has shown how hydrogen bonds contribute significantly to the stability and conformation of the compound, as observed in various pyrazole derivatives (Kumara et al., 2017).
Chemical Reactions and Properties
The chemical reactions involving N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide are multifaceted, including various functional group transformations and the formation of complex structures. The reactivity is often explored through the synthesis of derivatives, highlighting the versatility of the pyrazole core in chemical synthesis (Sau et al., 2018).
科学的研究の応用
Heterocyclic Compounds in Medicinal Chemistry
Research on heterocyclic compounds similar to the one has shown promising results in medicinal chemistry, particularly in the development of beta-adrenergic blocking agents and antihypertensive medications. For example, studies on analogues containing thiazole, isothiazole, and thiadiazole structures have identified compounds with significant beta-adrenergic blocking properties and vasodilating potency, highlighting the potential for cardiovascular disease treatment (Baldwin et al., 1980).
Fluorescent Probes for Biological Applications
Another area of application is the development of fluorescent probes for detecting specific ions in biological systems. A study on a pyrazoline-based fluorescent probe designed for fluoride ion detection in aqueous media demonstrated high selectivity and sensitivity, suggesting the potential use of similar structures in environmental monitoring and biological research (Liu et al., 2015).
Organic Light Emitting Diodes (OLEDs)
The synthesis of platinum(II) complexes with pyrazole chelates related to the compound of interest has been explored for their application in OLEDs. These studies have led to the development of mechanoluminescent materials with high efficiency and stable chromaticity, underscoring the potential of such compounds in advanced display technologies (Huang et al., 2013).
Synthesis and Structural Analysis
Further research has focused on the synthesis and structural analysis of related heterocyclic compounds, aiming to explore their physical properties and reactivity. This includes the synthesis of new halo-substituted pyrazolo[5,1-c][1,2,4]triazines and the exploration of their potential applications in various fields, from materials science to pharmaceuticals (Ivanov et al., 2017).
特性
IUPAC Name |
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N'-(1-methoxypropan-2-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O3S/c1-9(6-22-5)16-13(20)14(21)17-12-10-7-23-8-11(10)18-19(12)15(2,3)4/h9H,6-8H2,1-5H3,(H,16,20)(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZAYWWMJHHYMML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C(=O)NC1=C2CSCC2=NN1C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

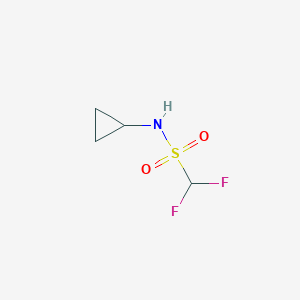
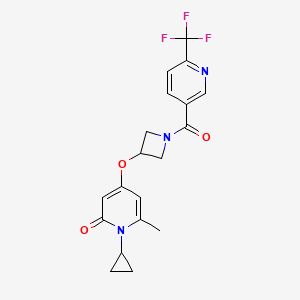
![Tert-butyl (2R,4aS,7aS)-2-(aminomethyl)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-4-carboxylate;hydrochloride](/img/structure/B2497287.png)

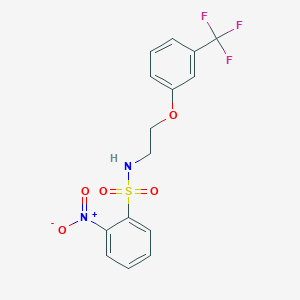

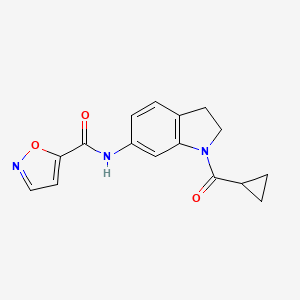
![Methyl 2-[2-(4-bromobenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2497292.png)
![5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2497293.png)
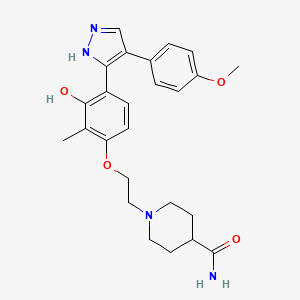

![2-[(Thiolan-3-yl)amino]propan-1-ol](/img/structure/B2497305.png)
